

Application Notes and Protocols: Flow Cytometry Analysis with OVA Peptide (257-264) TFA

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Compound of Interest

Compound Name: OVA Peptide(257-264) TFA

Cat. No.: B612580

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing OVA Peptide (257-264) TFA, commonly known as SIINFEKL, in flow cytometry for the analysis of antigen-specific T cell responses.

Introduction

The Ovalbumin (OVA) peptide 257-264, with the amino acid sequence SIINFEKL, is a well-characterized, immunodominant epitope presented by the MHC class I molecule H-2Kb.[1][2][3][4][5] This peptide is a critical tool in immunology research, particularly for studying the activation, proliferation, and effector functions of antigen-specific CD8+ T cells.[4][6] Its trifluoroacetate (TFA) salt form is a common and stable formulation for research use.[1]

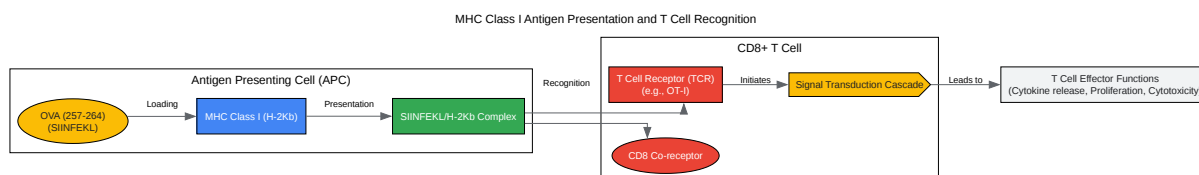
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells. When combined with OVA (257-264) peptide, it allows for the precise identification, enumeration, and phenotyping of rare antigen-specific T cell populations.[7][8]

Core Applications

- In vitro and ex vivo stimulation of antigen-specific CD8⁺ T cells: OVA (257-264) is used to pulse antigen-presenting cells (APCs) to study the subsequent activation and proliferation of CD8⁺ T cells, often from OT-I transgenic mice which have a T cell receptor (TCR) specific for the SIINFEKL/H-2Kb complex.[9][10]
- Intracellular Cytokine Staining (ICS): Following stimulation with the peptide, flow cytometry can be used to detect the production of cytokines such as Interferon-gamma (IFN- γ) and Interleukin-2 (IL-2) within T cells.[9]
- Analysis of Antigen Presentation: Specific monoclonal antibodies can detect the SIINFEKL peptide presented on MHC class I molecules on the surface of APCs, allowing for the quantification of antigen presentation.[11][12][13]
- Cytotoxicity Assays: The ability of OVA (257-264)-specific cytotoxic T lymphocytes (CTLs) to kill target cells pulsed with the peptide can be assessed using flow cytometry.[14]

Signaling Pathway and Experimental Workflow

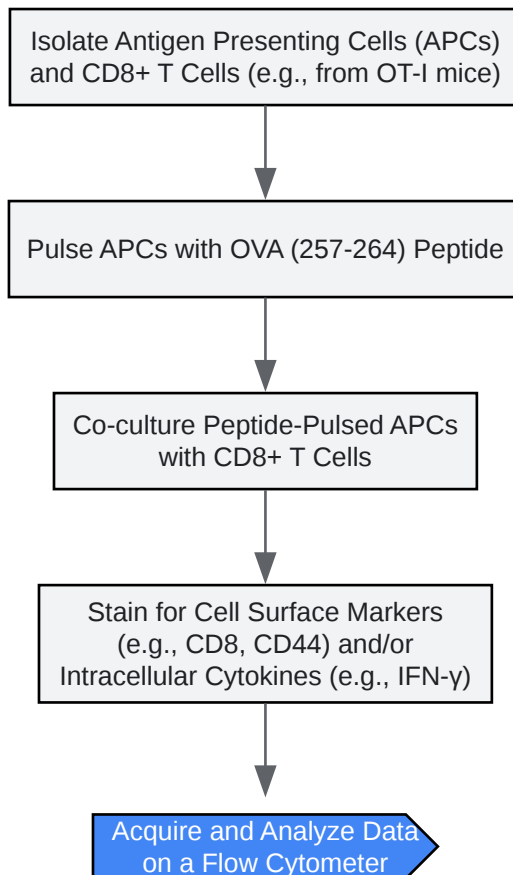
The following diagrams illustrate the key signaling pathway and a general experimental workflow for flow cytometry analysis using OVA Peptide (257-264).



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Caption: MHC Class I presentation of OVA (257-264) and subsequent CD8⁺ T cell recognition.

General Workflow for T Cell Activation Analysis



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Caption: A typical experimental workflow for analyzing T cell activation using OVA peptide.

Experimental Protocols

Protocol 1: In Vitro Stimulation of OT-I CD8+ T Cells

This protocol describes the stimulation of CD8+ T cells from OT-I transgenic mice using peptide-pulsed splenocytes as APCs.

Materials:

- OVA Peptide (257-264) TFA
- Spleens from C57BL/6 and OT-I mice

- Complete RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- ACK lysis buffer
- Flow cytometry staining buffer (FACS buffer): PBS with 1-2% FBS
- Fluorescently conjugated antibodies (e.g., anti-CD8a, anti-CD44, anti-CD69)

Procedure:

- Prepare Splenocytes:
 - Harvest spleens from C57BL/6 mice and prepare a single-cell suspension.
 - Lyse red blood cells using ACK lysis buffer.
 - Wash the cells with complete RPMI medium and count them. These will serve as APCs.
- Peptide Pulsing:
 - Resuspend the C57BL/6 splenocytes in complete RPMI medium.
 - Add OVA (257-264) peptide to a final concentration of 1-10 µg/mL.
 - Incubate for 1-2 hours at 37°C.[\[11\]](#)
 - Wash the cells twice with medium to remove excess peptide.
- Isolate OT-I T Cells:
 - Prepare a single-cell suspension from the spleens of OT-I mice.
 - Isolate CD8+ T cells using a negative selection kit for the highest purity.
- Co-culture:

- Plate the peptide-pulsed C57BL/6 splenocytes (APCs) in a 96-well plate.
- Add the purified OT-I CD8+ T cells at a suitable APC to T cell ratio (e.g., 10:1).
- Incubate for 24-72 hours at 37°C.
- Staining for Flow Cytometry:
 - Harvest the cells from the co-culture.
 - Wash with FACS buffer.
 - Stain with fluorescently conjugated antibodies against surface markers (e.g., CD8a, CD44, CD69) for 30 minutes on ice.
 - Wash twice with FACS buffer.
 - Resuspend in FACS buffer for analysis.
- Data Acquisition and Analysis:
 - Acquire samples on a flow cytometer.
 - Gate on CD8+ T cells and analyze the expression of activation markers like CD44 and CD69.

Protocol 2: Intracellular Cytokine Staining (ICS)

This protocol is an extension of Protocol 1 to detect cytokine production within the stimulated T cells.

Materials:

- All materials from Protocol 1
- Brefeldin A or Monensin (protein transport inhibitors)
- Fixation/Permeabilization buffer

- Permeabilization buffer
- Fluorescently conjugated antibodies for intracellular cytokines (e.g., anti-IFN- γ , anti-TNF- α)

Procedure:

- Follow steps 1-4 from Protocol 1.
- Restimulation and Protein Transport Inhibition:
 - Approximately 4-6 hours before the end of the co-culture period, add a protein transport inhibitor (e.g., Brefeldin A) to the culture medium. This will trap cytokines inside the cells.
- Surface Staining:
 - Harvest the cells and perform surface staining as described in step 5 of Protocol 1.
- Fixation and Permeabilization:
 - After surface staining, wash the cells and resuspend them in fixation/permeabilization buffer.
 - Incubate for 20 minutes at room temperature, protected from light.
 - Wash the cells with permeabilization buffer.
- Intracellular Staining:
 - Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorescently conjugated anti-cytokine antibodies.
 - Incubate for 30 minutes at room temperature, protected from light.
 - Wash twice with permeabilization buffer.
- Data Acquisition and Analysis:
 - Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

- Gate on the CD8+ T cell population and analyze the percentage of cells positive for the cytokine of interest.

Data Presentation

The following tables provide examples of typical experimental parameters and expected results.

Table 1: Typical Concentrations for OVA (257-264) Peptide Applications

Application	Cell Type	Peptide Concentration	Incubation Time	Reference
Pulsing APCs for T Cell Stimulation	Splenocytes, Dendritic Cells	1 - 10 µg/mL	1 - 2 hours	[9]
Pulsing Target Cells for Cytotoxicity Assays	EL4, MC38	1 µM	1 - 2 hours	[14]
Direct Detection of Peptide/MHC Complex	Splenocytes, Transgenic Cell Lines	1 - 30 µM	2 hours	[11] [12]

Table 2: Example Flow Cytometry Data after In Vitro Stimulation

Condition	Marker	% Positive Cells (of CD8+ T Cells)
Unstimulated OT-I T Cells	CD44	Low (~10-20%)
CD69	Low (<5%)	High (>90%)
IFN- γ	<1%	
OVA (257-264) Stimulated OT-I T Cells (48h)	CD44	
CD69	High (>80%)	Variable (20-60%)
IFN- γ	Variable (20-60%)	

Note: The percentages are illustrative and can vary depending on the specific experimental conditions.

Troubleshooting

- Low T cell activation:
 - Ensure the viability of APCs and T cells.
 - Titrate the peptide concentration; too high a concentration can sometimes lead to activation-induced cell death.
 - Verify the MHC haplotype of the APCs (must be H-2Kb for SIINFEKL).
- High background staining:
 - Ensure adequate washing steps to remove excess peptide and antibodies.
 - Use Fc block to prevent non-specific antibody binding.
 - Include appropriate isotype controls for antibody staining.

By following these detailed protocols and considering the provided data, researchers can effectively utilize OVA Peptide (257-264) TFA for robust and reproducible flow cytometry

analysis of antigen-specific T cell immunity.

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